
4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core benzenepropanoic acid structure.
Functionalization: The core structure is then functionalized with methoxy and phenoxy groups through various chemical reactions, including nucleophilic substitution and esterification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Pharmacological Properties
Mechanism of Action:
Ambrisentan selectively antagonizes the endothelin type A receptor, which mediates vasoconstriction. By blocking this receptor, ambrisentan promotes vasodilation, thereby reducing pulmonary arterial pressure and improving blood flow .
Indications:
- Primary Pulmonary Arterial Hypertension (IPAH): Approved for patients with WHO functional class II and III symptoms.
- Connective Tissue Disease-associated PAH: Effective in patients suffering from PAH related to connective tissue diseases .
Case Studies and Clinical Trials
-
ARIES Trials (ARIES-1 and ARIES-2):
- Objective: Evaluate the efficacy of ambrisentan in improving exercise capacity.
- Design: Double-blind, placebo-controlled trials involving 394 treatment-naïve PAH patients.
- Results:
- Long-term Extension Study (ARIES-E):
- Transition Studies:
Data Table: Summary of Clinical Trial Results
Trial Name | Duration | Patient Population | Primary Endpoint | 6MWD Improvement | Safety Profile |
---|---|---|---|---|---|
ARIES-1 | 12 weeks | 202 PAH patients | Change in 6MWD | +31 m | Low adverse events |
ARIES-2 | 12 weeks | 192 PAH patients | Change in 6MWD | +59 m | Low adverse events |
ARIES-E | 2 years | 383 PAH patients | Sustained efficacy | +28 m | Minimal liver issues |
Additional Applications
Ambrisentan has also been investigated for potential applications beyond PAH:
作用機序
The mechanism of action of 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
Ambrisentan: A related compound used in the treatment of pulmonary arterial hypertension.
Bosentan: Another endothelin receptor antagonist with similar therapeutic applications.
Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile.
Uniqueness
4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxy groups enhance its solubility and reactivity, making it a valuable tool in research and industrial applications.
生物活性
4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan is a synthetic compound known for its biological activity as an endothelin receptor antagonist. This compound is structurally related to ambrisentan, which is primarily used in the treatment of pulmonary arterial hypertension (PAH). The unique combination of functional groups in this compound contributes to its distinct pharmacological properties and potential therapeutic applications.
The primary mechanism of action involves the inhibition of endothelin receptors, specifically ETA and ETB. By blocking these receptors, the compound reduces vasoconstriction and promotes vasodilation, leading to decreased pulmonary vascular resistance. This mechanism is crucial in managing conditions characterized by elevated pulmonary artery pressure.
Biological Activity and Efficacy
Recent studies have demonstrated the efficacy of this compound in various biological contexts:
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other endothelin receptor antagonists:
Compound Name | Mechanism of Action | Primary Use | Efficacy (6MWD Change) | Safety Profile |
---|---|---|---|---|
Ambrisentan | ETA selective antagonist | PAH treatment | 28.3 m (vs placebo) | Low risk of aminotransferase abnormalities |
Bosentan | Non-selective antagonist | PAH treatment | 31 m (vs placebo) | Higher risk of liver toxicity |
This compound | ETA/ETB antagonist | Investigational | Not yet established | Not fully characterized |
Case Studies
- Pulmonary Arterial Hypertension : A multicenter study assessing ambrisentan's efficacy demonstrated significant improvements in exercise capacity and quality of life metrics among treated patients . These findings provide a foundation for investigating this compound's potential benefits.
- Chronic Thromboembolic Pulmonary Hypertension : Another study highlighted trends favoring ambrisentan over placebo in patients with chronic thromboembolic pulmonary hypertension, although enrollment challenges limited definitive conclusions .
特性
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-phenoxy-3-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIQFLAUJKHOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。